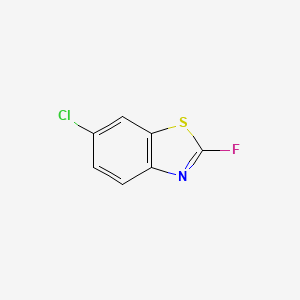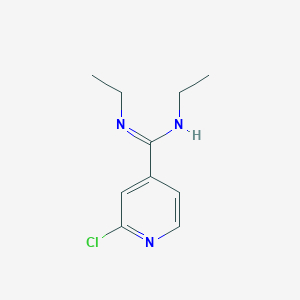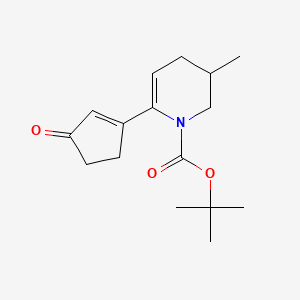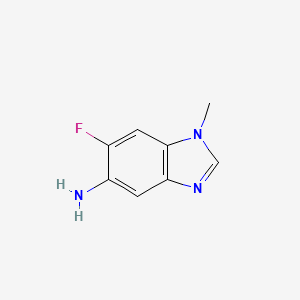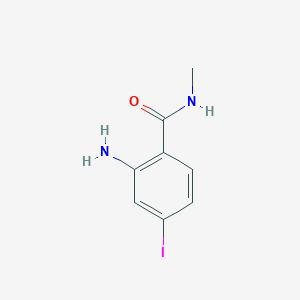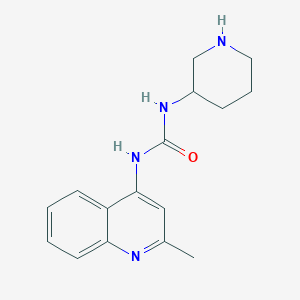
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea typically involves the reaction of 2-methylquinoline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea can be compared with other similar compounds, such as:
1-(2-Methylquinolin-4-yl)thiocemicarbazides: These compounds have similar quinoline-based structures but differ in their functional groups, leading to different chemical and biological properties.
2-Methyl-quinolin-4-yloxy acid: This compound also contains a quinoline core but has different substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H20N4O |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-(2-methylquinolin-4-yl)-3-piperidin-3-ylurea |
InChI |
InChI=1S/C16H20N4O/c1-11-9-15(13-6-2-3-7-14(13)18-11)20-16(21)19-12-5-4-8-17-10-12/h2-3,6-7,9,12,17H,4-5,8,10H2,1H3,(H2,18,19,20,21) |
InChI Key |
VBSSTIRZSHPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
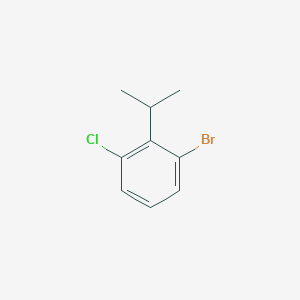
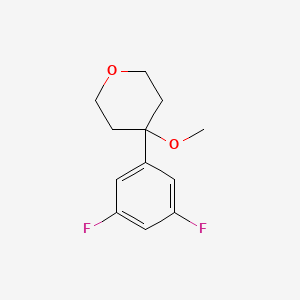
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
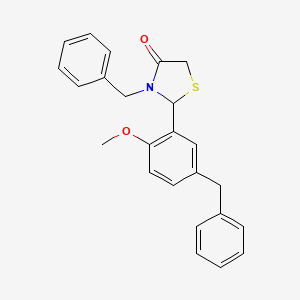
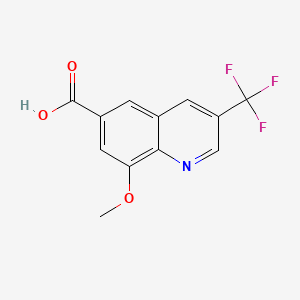
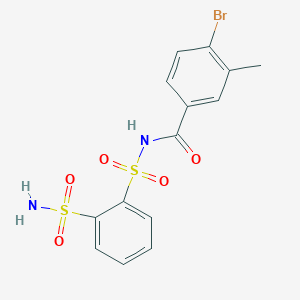
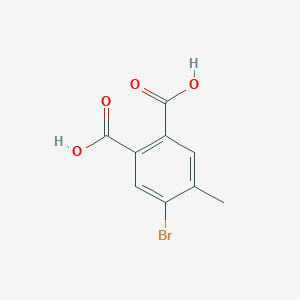
![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
